molecular formula C9H8Cl2F2O2 B14048317 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene

Cat. No.: B14048317
M. Wt: 257.06 g/mol
InChI Key: XBPYHVBWPYPBOY-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is a halogenated aromatic compound featuring two chlorine atoms at positions 1 and 2, a difluoromethoxy group at position 5, and an ethoxy substituent at position 2. The compound’s reactivity and stability are influenced by electron-withdrawing (Cl, OCF2H) and electron-donating (ethoxy) groups, which modulate its electronic profile and steric effects.

Properties

Molecular Formula

C9H8Cl2F2O2

Molecular Weight

257.06 g/mol

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-7-4-5(15-9(12)13)3-6(10)8(7)11/h3-4,9H,2H2,1H3

InChI Key

XBPYHVBWPYPBOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)OC(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Molecular Characteristics and Synthetic Challenges

Structural Overview

The compound features a benzene ring substituted with:

  • Two chlorine atoms at positions 1 and 2
  • Ethoxy group (-OCH₂CH₃) at position 3
  • Difluoromethoxy group (-OCF₂H) at position 5
Property Value
Molecular Formula C₉H₈Cl₂F₂O₂
Molecular Weight 257.06 g/mol
InChI Key XBPYHVBWPYPBOY-UHFFFAOYSA-N

The juxtaposition of electron-withdrawing (Cl, OCF₂H) and electron-donating (OCH₂CH₃) groups necessitates careful sequential synthesis to avoid undesired side reactions.

Key Challenges in Synthesis

  • Regioselective Chlorination : Ensuring chlorine placement at positions 1 and 2 without over-halogenation.
  • Etherification Order : Introducing ethoxy and difluoromethoxy groups without cross-reactivity.
  • Fluorination Efficiency : Achieving high yields in difluoromethoxy substitution, which is less straightforward than trifluoromethoxy analogues.

Synthesis Strategies and Reaction Pathways

Sequential Functionalization Approach

The most cited strategy involves etherification → chlorination → difluoromethoxylation , leveraging directing effects and steric considerations.

Etherification of Phenolic Precursors

Ethoxy groups are typically introduced early due to their strong ortho/para-directing effects. A common precursor is 2,5-dichlorophenol , which undergoes ethylation with reagents like diethyl sulfate or iodoethane in the presence of a base (e.g., Na₂CO₃):

Example Protocol (Adapted from Patent CN113121317A):

  • Reactants : 2,5-Dichlorophenol (0.03 mol), diethyl sulfate (0.039 mol)
  • Conditions : N,N-Dimethylformamide (DMF) solvent, 60°C, 3 hours
  • Yield : 91.8–94.2% of 1,4-dichloro-2-ethoxybenzene.
Chlorination Methods

Chlorine atoms are introduced via electrophilic aromatic substitution (EAS). The ethoxy group directs incoming Cl⁺ to ortho and para positions. Sulfuryl chloride (SO₂Cl₂) or Cl₂ gas in acidic media are preferred reagents.

Critical Factors:

  • Temperature : 0–25°C to minimize polysubstitution.
  • Solvent : Dichloromethane or acetic acid for optimal Cl⁺ generation.
Difluoromethoxylation Techniques

Introducing -OCF₂H is challenging due to the instability of difluoromethylating agents. Two methods dominate:

  • Nucleophilic Substitution : Replace a nitro or hydroxyl group with -OCF₂H using sodium difluoromethoxide (NaOCF₂H) .
  • Electrophilic Fluorination : Treat a methoxy precursor with xenon difluoride (XeF₂) or Selectfluor® under anhydrous conditions.

Stepwise Laboratory-Scale Preparation

Synthesis of 1,2-Dichloro-3-ethoxy-5-nitrobenzene

Step 1: Ethylation of 2,5-Dichlorophenol

  • Reactants : 2,5-Dichlorophenol (4.89 g, 0.03 mol), diethyl sulfate (6.01 g, 0.039 mol)
  • Base : Na₂CO₃ (6.36 g, 0.06 mol) in DMF
  • Outcome : 1,4-Dichloro-2-ethoxybenzene (5.3 g, 91.8% yield).

Step 2: Nitration for Directed Substitution

  • Nitrating Agent : HNO₃ in H₂SO₄ at 40°C
  • Outcome : Nitro group at position 5, facilitating subsequent substitution.

Step 3: Chlorination at Positions 1 and 2

  • Reagent : Cl₂ gas in CH₂Cl₂ at 0°C
  • Outcome : 1,2-Dichloro-3-ethoxy-5-nitrobenzene (Yield: 78–85%).

Difluoromethoxylation of Nitro Intermediate

Step 4: Reduction and Diazotization

  • Reduction : H₂/Pd-C to convert -NO₂ to -NH₂
  • Diazotization : NaNO₂/HCl at 0–5°C to form diazonium salt.

Step 5: Substitution with Difluoromethoxy

  • Reagent : CuOCF₂H in DMF at 80°C
  • Outcome : Replacement of -N₂⁺ with -OCF₂H (Yield: 65–72%).

Industrial-Scale Production Considerations

Optimized Reaction Parameters

Process Step Temperature Range Key Reagent Scale-Up Challenge
Ethylation 60–80°C Diethyl sulfate Exothermic reaction control
Chlorination 0–25°C Cl₂ gas Corrosion-resistant equipment
Difluoromethoxylation 70–90°C CuOCF₂H Handling hygroscopic reagents

Purity and Yield Enhancements

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg) to isolate intermediates.
  • Crystallization : Ethyl acetate/hexane mixtures for final product recrystallization (>99% purity).

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

  • Para-Chlorination : Favored at higher temperatures (>30°C), leading to 1,4-dichloro byproducts.
  • Ortho-Directing Effects : Enhanced by electron-donating ethoxy groups, but steric hindrance at position 3 limits accessibility.

Difluoromethoxy Group Instability

  • Hydrolysis Risk : -OCF₂H can hydrolyze to -OH under acidic or aqueous conditions, necessitating anhydrous environments.
  • Radical Side Reactions : Use of radical inhibitors (e.g., BHT) during fluorination improves selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Using reagents such as sodium hydroxide or potassium hydroxide.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Cellular Processes: Affecting processes such as cell signaling, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene ()
  • Structure : Bromine replaces chlorine at positions 1 and 2, and a trifluoromethyl (-CF3) group substitutes the difluoromethoxy (-OCF2H) at position 3.
  • Key Differences :
    • Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilic substitution reactivity but enhance stability in radical reactions.
    • Functional Groups : The -CF3 group is strongly electron-withdrawing, whereas -OCF2H has mixed inductive (-I) and mesomeric (+M) effects. This difference impacts solubility and metabolic stability in biological systems.
  • Applications : Likely used in cross-coupling reactions or as intermediates in fluorinated agrochemicals.
1,5-Dichloro-3-Methoxy-2-nitrobenzene ()
  • Structure: Chlorine at positions 1 and 5, methoxy (-OCH3) at position 3, and a nitro (-NO2) group at position 2.
  • Key Differences :
    • Substituent Positions : Nitro and methoxy groups alter regioselectivity in further derivatization (e.g., reductions or nucleophilic substitutions).
    • Reactivity : The nitro group strongly deactivates the ring, making electrophilic substitutions challenging compared to the ethoxy group in the target compound.
  • Hazards : Similar skin/eye irritation risks (H315, H319) as other halogenated aromatics .

Biological Activity

1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is a synthetic organic compound with the molecular formula C9H8Cl2F2O2C_9H_8Cl_2F_2O_2. This compound features a complex structure that includes two chlorine atoms, two fluorine atoms, and an ethoxy group, which may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Fluorinated compounds are known for their unique properties, including increased lipophilicity and metabolic stability, which can enhance their biological efficacy. The presence of halogens (chlorine and fluorine) in this compound may also affect its interaction with cellular receptors and enzymes.

Case Studies

  • Anti-inflammatory Activity :
    • A study investigated the anti-inflammatory properties of various fluorinated compounds, revealing that similar structures exhibited significant inhibition of COX enzymes. While specific data on this compound was not directly available, it is plausible that its structural similarities could confer similar anti-inflammatory effects .
  • Neuroprotective Effects :
    • Research on fluorinated compounds has shown potential neuroprotective effects against oxidative stress. Compounds with similar substituents have been evaluated for their ability to reduce neuronal cell death in models of neurodegenerative diseases. The specific neuroprotective mechanisms could be explored further in future studies involving this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the positioning of the chlorine and fluorine atoms significantly impacts the biological activity of halogenated compounds. The electron-withdrawing nature of fluorine enhances the reactivity of adjacent functional groups, potentially increasing the compound's interaction with biological targets .

Substituent Biological Activity Reference
ChlorineModulates enzyme activity
FluorineIncreases metabolic stability
Ethoxy groupEnhances lipophilicity

Toxicity and Safety

The compound is classified with cautionary hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper handling and safety protocols should be followed when working with this compound in laboratory settings .

Pharmacological Potential

This compound's unique chemical structure suggests potential applications in drug development, particularly as an anti-inflammatory or neuroprotective agent. Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics.

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